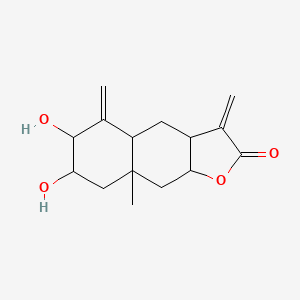

Sesquiterpene lactone TS-8

Description

Propriétés

Numéro CAS |

22850-59-5 |

|---|---|

Formule moléculaire |

C15H20O4 |

Poids moléculaire |

264.32 g/mol |

Nom IUPAC |

6,7-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O4/c1-7-9-4-10-8(2)13(17)11(16)5-15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3 |

Clé InChI |

IHJJQRWGZDGKAE-UHFFFAOYSA-N |

SMILES canonique |

CC12CC(C(C(=C)C1CC3C(C2)OC(=O)C3=C)O)O |

Origine du produit |

United States |

Biosynthesis and Biotransformation of Sesquiterpene Lactone Ts 8

General Biosynthetic Pathways of Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones is a complex process that begins with simple precursors and involves a series of enzymatic reactions to build the characteristic carbon skeleton and introduce functional groups.

Mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) Pathways and Precursor Formation (e.g., Farnesyl Diphosphate)

The journey to sesquiterpene lactones starts with the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these fundamental building blocks: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. nih.govfao.org

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid and subsequently converted to IPP. smolecule.com The MEP pathway, on the other hand, uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as its starting materials to produce IPP and DMAPP. researchgate.net While both pathways can contribute to the isoprenoid pool, the MVA pathway is generally considered the primary source of precursors for cytosolic sesquiterpene biosynthesis. fao.org

Three molecules of IPP are sequentially condensed with one molecule of DMAPP by the enzyme farnesyl diphosphate synthase to yield the C15 compound, farnesyl diphosphate (FPP). nih.gov FPP is a critical branch-point intermediate, serving as the direct precursor for all sesquiterpenoids, including sesquiterpene lactone TS-8. plos.org

Key Enzymatic Transformations (e.g., Sesquiterpene Synthases, Cytochrome P450 Monooxygenases)

The diversification of the sesquiterpene skeleton is initiated by the action of a large family of enzymes known as sesquiterpene synthases (STSs). These enzymes catalyze the cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon backbones. rsc.org For many sesquiterpene lactones, including those of the germacranolide class to which TS-8 likely belongs, the key initial cyclization product is germacrene A, formed by the enzyme germacrene A synthase (GAS). plos.org

Following the formation of the sesquiterpene hydrocarbon scaffold, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs). Current time information in IN. These heme-containing enzymes are responsible for the regio- and stereospecific hydroxylation of the sesquiterpene backbone, which is a critical step for the subsequent formation of the characteristic lactone ring and for introducing further structural diversity. Current time information in IN.

Formation of the Lactone Ring via Regio- and Stereoselective Hydroxylation and Subsequent Cyclization

The defining feature of a sesquiterpene lactone is its lactone ring, a cyclic ester. tandfonline.com The formation of this ring is a crucial step in the biosynthetic pathway. It is generally accepted that the lactone ring is formed from a carboxylic acid precursor, which itself is generated through the oxidation of a methyl group on the sesquiterpene scaffold. rsc.org

This process typically involves a series of enzymatic hydroxylations at a specific carbon atom, often C12, to form a carboxylic acid. Subsequently, a regio- and stereoselective hydroxylation at another position on the sesquiterpene ring, for instance at C6 or C8, is carried out by a specific CYP enzyme. This introduces a hydroxyl group in proximity to the carboxyl group. The final step is an intramolecular esterification, or lactonization, where the hydroxyl group attacks the carbonyl carbon of the carboxylic acid, leading to the closure of the lactone ring with the elimination of a water molecule.

Proposed Biosynthetic Route for Sesquiterpene Lactone TS-8 (based on general sesquiterpene lactone pathways)

While the specific enzymatic steps leading to sesquiterpene lactone TS-8 have not been experimentally elucidated, a plausible biosynthetic pathway can be proposed based on its chemical structure (6,7-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f] Current time information in IN.benzofuran-2-one) and the well-established biosynthesis of other germacranolide-type sesquiterpene lactones found in related plant species.

The proposed pathway likely begins with the cyclization of farnesyl diphosphate (FPP) to (+)-germacrene A, catalyzed by germacrene A synthase. The germacrene A molecule then undergoes a series of oxidative modifications catalyzed by specific cytochrome P450 monooxygenases. This would include the oxidation of the C12-methyl group to a carboxylic acid, forming germacrene A acid.

Subsequent regio- and stereospecific hydroxylations at the C6 and C7 positions of the germacrane (B1241064) ring would be necessary to introduce the diol functionality present in TS-8. The formation of the γ-lactone ring would then occur through the hydroxylation of the C8 position, followed by lactonization with the C12-carboxyl group. Further enzymatic modifications, such as the formation of the exocyclic methylene (B1212753) groups, would lead to the final structure of sesquiterpene lactone TS-8.

Table 1: Proposed Key Steps in the Biosynthesis of Sesquiterpene Lactone TS-8

| Step | Precursor | Key Enzyme(s) | Product |

| 1 | Farnesyl Diphosphate (FPP) | Germacrene A Synthase (GAS) | (+)-Germacrene A |

| 2 | (+)-Germacrene A | Cytochrome P450 Monooxygenases | Germacrene A Acid |

| 3 | Germacrene A Acid | Cytochrome P450 Monooxygenases | 6,7-dihydroxy-germacrene A Acid |

| 4 | 6,7-dihydroxy-germacrene A Acid | Cytochrome P450 Monooxygenase | 6,7,8-trihydroxy-germacrene A Acid |

| 5 | 6,7,8-trihydroxy-germacrene A Acid | Unknown (spontaneous or enzyme-catalyzed) | Sesquiterpene Lactone TS-8 |

Metabolic Fate and Enzymatic Biotransformation Studies

There is currently no specific information available in the scientific literature regarding the metabolic fate and enzymatic biotransformation of sesquiterpene lactone TS-8. However, studies on the metabolism of other sesquiterpene lactones in human liver microsomes provide some general insights into the likely biotransformation pathways.

These studies suggest that sesquiterpene lactones can undergo both Phase I and Phase II metabolic reactions. Phase I reactions often involve oxidations such as hydroxylation, hydration, and carboxylation, primarily targeting the lactone ring and other reactive sites on the molecule. Phase II reactions typically involve the conjugation of the parent compound or its Phase I metabolites with polar molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion from the body. It is plausible that sesquiterpene lactone TS-8 would be metabolized through similar pathways, leading to the formation of various hydroxylated and conjugated derivatives.

Table 2: Common Biotransformation Reactions of Sesquiterpene Lactones

| Phase | Reaction Type | Description |

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group |

| Phase I | Hydration | Addition of a water molecule across a double bond |

| Phase I | Carboxylation | Introduction of a carboxylic acid (-COOH) group |

| Phase I | Methylation | Addition of a methyl (-CH3) group |

| Phase II | Glucuronidation | Conjugation with glucuronic acid |

Chemical Synthesis and Structural Modification of Sesquiterpene Lactone Ts 8 and Its Analogues

Total Synthesis Approaches for Complex Sesquiterpene Lactone Scaffolds

The complete chemical synthesis of complex natural products like sesquiterpene lactones from simple, commercially available starting materials is a significant challenge in organic chemistry. These endeavors, known as total syntheses, are crucial for confirming the proposed structures of natural products and for providing access to larger quantities of the compound for biological evaluation. Furthermore, total synthesis allows for the creation of analogues that are not accessible through isolation from natural sources.

A notable example in the field is the first total synthesis of (±)-naupliolide, a tetracyclic sesquiterpene lactone. nih.gov The successful strategy involved several key chemical reactions, including a Simmons-Smith cyclopropanation of an allyl alcohol, a diastereoselective cleavage of a benzylidene acetal (B89532) group, a radical cyclization of an aldehyde with a cyclopropane (B1198618) ring, and the construction of an eight-membered ring via ring-closing metathesis. nih.gov Such multi-step sequences highlight the intricate planning and execution required to assemble complex molecular architectures.

Divergent synthesis represents another powerful strategy, enabling the creation of a diverse collection of related compounds from a common intermediate. nih.gov This approach is particularly valuable for exploring the chemical space around a natural product scaffold. For instance, a divergent synthesis of a non-natural 8,12-sesquiterpenoid lactone collection has been developed, relying on a rationally designed guaianolide scaffold. nih.gov Key reactions in this synthesis include a Suarez-type C-H lactonization and a highly diastereoselective oxy-Cope/ene cascade, which allows for the introduction of three stereocenters in a single step. nih.gov This strategy facilitates the selective diversification of the guaiane (B1240927) scaffold at specific carbon positions (C4, C5, and C10) through various chemical transformations like reduction, oxidation, and dehydration. nih.gov

Semisynthetic Strategies for Derivatization of Sesquiterpene Lactone TS-8

Semisynthesis, which involves the chemical modification of a readily available natural product, is a practical approach to generate a variety of derivatives. This strategy is often more efficient than total synthesis for producing analogues for structure-activity relationship (SAR) studies.

The chemical reactivity of the α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, makes it a prime target for chemical modification. nih.gov This functional group can undergo Michael-type addition reactions with various nucleophiles. nih.gov For example, the reaction of isoalantolactone, a sesquiterpene α-methylidene-γ-lactone, with bromo(iodo)pyridines under Heck reaction conditions has been used to synthesize 13-(pyridinyl)eudesmanolides. researchgate.net

The sensitivity of sesquiterpene lactones to different pH conditions can also be exploited for derivatization. For instance, treatment of glaucolide B with N,N-dimethylaminopyridine (DMAP) in methanol (B129727) under reflux conditions resulted in the formation of two decaline (B1670448) products. nih.gov The proposed mechanism involves the removal of a proton from the butyrolactone ring, leading to rearrangement and elimination of an acetate (B1210297) group to form an α-exomethylene γ-lactone derivative. nih.gov

Furthermore, the synthesis of hybrid molecules, or conjugates, represents an innovative semisynthetic approach. By linking a sesquiterpene lactone to another pharmacophore, it is possible to create bifunctional molecules with potentially enhanced or novel biological activities. For example, "click" chemistry has been employed to synthesize conjugates of dehydrocostuslactone and alantolactone (B1664491) with polyalkoxybenzenes. mdpi.com This methodology allows for the variation of the spacer length between the two pharmacophores, providing a means to fine-tune the properties of the resulting conjugates. mdpi.com

Rational Design of Sesquiterpene Lactone Analogues

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the molecular interactions involved in bioactivity. For sesquiterpene lactones, this involves designing analogues with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Enhancing Bioactivity and Selectivity

A key strategy to enhance the bioactivity and selectivity of sesquiterpene lactones is the modification of their chemical structure to optimize interactions with their biological targets. The α,β-unsaturated carbonyl groups, such as the α-methylene-γ-lactone and cyclopentenone rings, are often crucial for the biological activity of these compounds. nih.gov

The introduction of different functional groups can significantly impact bioactivity. For instance, the synthesis of a series of oxygenated and oxy-nitrogenated derivatives of cumanin, helenalin, and hymenin (B1203750) demonstrated that structural modifications can lead to compounds with increased cytotoxic activity and selectivity against various tumor cell lines. mdpi.com Notably, a ditriazolyl cumanin derivative showed significantly higher activity and selectivity compared to the parent compound. mdpi.com The introduction of 1,2,3-triazole moieties, which are not naturally occurring, can provide a rigid scaffold and the ability to form hydrogen bonds, potentially enhancing interactions with biological targets. mdpi.com

Another approach involves creating hybrid molecules that combine a sesquiterpene lactone with another known drug. For example, combining parthenolide (B1678480) with cytarabine (B982) and melphalan (B128) resulted in bipharmacophore derivatives with higher efficacy against tumor cell lines than the individual components. mdpi.com This suggests that such conjugates can exhibit synergistic effects.

Approaches to Overcome Bioavailability and Stability Challenges

One common strategy to improve water solubility is the introduction of polar functional groups. The synthesis of derivatives with enhanced solubility can lead to improved bioavailability. mdpi.com For example, the creation of soluble active versions of arglabin (B1666082) is considered a crucial step to advance its development. mdpi.com

Prodrug strategies offer another promising approach. A prodrug is an inactive or less active compound that is converted into the active drug within the body. This can be achieved by modifying the sesquiterpene lactone in a way that it is activated by metabolic reactions that occur specifically at the target site. nih.gov For instance, masking the reactive α-methylene-γ-butenolide core can improve stability and reduce off-target toxicity, with the active compound being released under specific physiological conditions. nih.gov

The development of advanced drug delivery systems is also being explored to overcome bioavailability issues. mdpi.com These systems can protect the drug from degradation, improve its solubility, and facilitate its transport to the site of action.

Furthermore, structural modifications can be made to enhance the metabolic stability of sesquiterpene lactones. For example, dimethylaminomicheliolide, a Michael adduct of micheliolide, exhibits enhanced stability and increased anticancer activity compared to the parent compound. nih.gov Similarly, derivatives of artemisinin, such as dihydroartemisinin (B1670584) and artesunate, have been developed to improve chemical stability and water solubility, thereby enhancing their clinical efficacy. nih.gov

Mechanisms of Action of Sesquiterpene Lactone Ts 8 at the Molecular and Cellular Level

Covalent Modification of Biological Macromolecules

A primary mechanism through which sesquiterpene lactones, including presumably TS-8, exert their effects is via the covalent modification of proteins and other biological molecules. This reactivity is largely attributed to the presence of electrophilic centers in their structure.

Michael Addition with Nucleophilic Groups (e.g., Sulfhydryl and Amino Groups)

Sesquiterpene lactones are known to possess reactive structures, such as α,β-unsaturated carbonyl moieties, which are susceptible to Michael-type addition reactions with nucleophilic groups found in biological macromolecules. nih.govresearchgate.netresearchgate.net The α-methylene-γ-lactone ring, a common feature in many sesquiterpene lactones, serves as a potent electrophilic site. researchgate.netnih.gov This allows for the formation of covalent bonds with nucleophiles like the sulfhydryl (thiol) groups of cysteine residues and, to a lesser extent, the amino groups of other amino acids within proteins. researchgate.nethebmu.edu.cn The interaction with sulfhydryl groups is particularly significant due to the "soft" electrophilic nature of the enone structure in sesquiterpene lactones and the "soft" nucleophilic character of the thiol group, leading to more favorable reactions compared to "harder" nucleophiles like amino and hydroxyl groups. hebmu.edu.cn This reactivity as a Michael acceptor is a key determinant of the biological activity of many sesquiterpene lactones. nih.gov

Alkylation of Cysteine Residues in Proteins and Intracellular Glutathione (B108866)

The covalent modification of proteins by sesquiterpene lactones primarily occurs through the alkylation of cysteine residues. hebmu.edu.cnnih.gov The thiol group of cysteine is highly susceptible to reaction with the electrophilic centers of these compounds. nih.govresearchgate.net This alkylation can alter the structure and function of the target proteins, thereby impacting various cellular processes. researchgate.net

A significant intracellular nucleophile is the tripeptide glutathione (GSH), which is present in high concentrations within cells and contains a cysteine residue. nih.gov Sesquiterpene lactones can react with GSH, and while this reaction can be rapid, it is also often reversible. nih.gov This reversibility implies that even after reacting with GSH, a portion of the sesquiterpene lactone molecules can still be available to interact with and alkylate target proteins. nih.gov Studies have shown that even the glutathione adducts of some sesquiterpene lactones can retain biological activity. nih.gov The alkylation of cysteine residues in key signaling proteins is a critical mechanism underlying the diverse biological effects of this class of compounds. mdpi.com

Modulation of Intracellular Signaling Pathways

Sesquiterpene lactone TS-8 influences several critical intracellular signaling pathways that regulate cellular responses to various stimuli, including inflammation and cell growth.

Nuclear Factor-kappaB (NF-κB) Pathway Regulation

The Nuclear Factor-kappaB (NF-κB) pathway is a central regulator of inflammation and immune responses. nih.govnih.gov Many sesquiterpene lactones are potent inhibitors of NF-κB activation. nih.govnih.gov The primary mechanism of inhibition involves preventing the degradation of the inhibitory proteins IκBα and IκBβ. nih.gov Under normal conditions, IκB proteins sequester NF-κB dimers in the cytoplasm. researchgate.net Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.net This allows the NF-κB subunits, such as p65 (RelA), to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.gov

Sesquiterpene lactones have been shown to interfere with this process by inhibiting the IKK complex, thereby preventing IκBα phosphorylation and degradation. researchgate.netnih.gov Some studies suggest that this inhibition may be due to the alkylation of critical cysteine residues within the IKK subunits. mdpi.com By blocking IκB degradation, sesquiterpene lactones effectively trap NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent gene transcription. nih.govnih.gov

Table 1: Effects of Sesquiterpene Lactones on the NF-κB Pathway

| Compound Type | Mechanism of Action | Key Molecular Targets | Outcome |

|---|---|---|---|

| Sesquiterpene Lactones | Inhibition of IκBα and IκBβ degradation nih.gov | IκB kinase (IKK) complex researchgate.netnih.gov | Prevention of NF-κB nuclear translocation and transcriptional activity nih.govnih.gov |

Mitogen-Activated Protein Kinases (MAPK) Pathway Modulation (e.g., ERK1/2, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. nih.govnih.gov

Table 2: Modulation of MAPK Pathways by Sesquiterpene Lactones

| Pathway | Effect of Sesquiterpene Lactones | Reported Outcomes |

|---|---|---|

| ERK1/2 | Inhibition of phosphorylation researchgate.netresearchgate.net | Anti-proliferative effects researchgate.net |

| JNK | Can be activated or unaffected nih.govnih.gov | Pro-apoptotic signaling nih.gov |

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. nih.govnih.gov Aberrant STAT3 activation is frequently observed in various cancers. nih.gov Sesquiterpene lactones have emerged as inhibitors of the STAT3 pathway. nih.govnih.gov

The inhibitory mechanism of some sesquiterpene lactones on STAT3 involves interfering with its activation, specifically by preventing its phosphorylation. nih.gov The dimerization of STAT3 monomers, a prerequisite for its nuclear translocation and transcriptional activity, is dependent on the phosphorylation of a key tyrosine residue. nih.gov By inhibiting this phosphorylation, sesquiterpene lactones can block the entire downstream signaling cascade. Docking studies have suggested that these compounds may bind to the SH2 domain of STAT3, which is crucial for its dimerization. nih.govnih.gov This inhibition of STAT3 signaling contributes to the anti-proliferative effects observed for some sesquiterpene lactones. nih.govmdpi.com

Table 3: Inhibition of STAT3 by Sesquiterpene Lactones

| Compound Type | Mechanism of Action | Key Molecular Target | Outcome |

|---|

Sonic-Hedgehog Signaling Pathway Involvement

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can contribute to the proliferation and survival of cancer cells when aberrantly activated. nih.gov The pathway is initiated when a Hedgehog ligand, such as Sonic Hedgehog (Shh), binds to the receptor Patched (Ptch), relieving its inhibition of Smoothened (Smo). nih.govnih.gov This activation of Smo leads to the activation of Gli family transcription factors, which regulate the expression of genes related to cell growth and survival. nih.gov Some sesquiterpene lactones have been identified as inhibitors of this pathway. For instance, a germacranolide sesquiterpene lactone isolated from Siegesbeckia glabrescens was found to suppress Gli-mediated transcription in pancreatic cancer cells. nih.gov

Induction of Programmed Cell Death Pathways

Apoptosis Induction (Intrinsic and Extrinsic Pathways)Sesquiterpene lactones are widely reported to induce apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.nih.gov

Intrinsic Pathway : This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.gov Many sesquiterpenes, such as alantolactone (B1664491), have been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction. nih.gov

Extrinsic Pathway : This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. semanticscholar.orgresearchgate.net Caspase-8 can then directly activate executioner caspases or cleave the protein Bid into tBid, which in turn activates the intrinsic pathway, creating crosstalk between the two cascades. nih.govsemanticscholar.org

Caspase Activation CascadesCaspases are a family of proteases that execute the process of apoptosis. They exist as inactive zymogens (pro-caspases) and are activated in a cascade.nih.gov

Initiator Caspases : Caspase-9 is the key initiator caspase of the intrinsic pathway, activated by the apoptosome. Caspase-8 is the primary initiator of the extrinsic pathway. researchgate.netresearchgate.net

Executioner Caspases : Initiator caspases cleave and activate executioner caspases, such as caspase-3 and caspase-7. researchgate.net These caspases are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Studies on various sesquiterpene lactones demonstrate their ability to induce the cleavage and activation of pro-caspases-3, -8, and -9. nih.govresearchgate.net

Other Forms of Cell Death (e.g., Necroptosis, Ferroptosis, Cytodestructive Autophagy)Beyond apoptosis, sesquiterpene lactones have been found to induce other forms of programmed cell death.nih.gov

Necroptosis : A form of programmed necrosis that is dependent on RIPK3 and MLKL and can be initiated when caspase-8 is inhibited. nih.govnih.gov

Ferroptosis : An iron-dependent form of cell death characterized by the accumulation of lipid-based reactive oxygen species. nih.gov Some sesquiterpene lactones, such as deoxyelephantopin (B1239436) (DET) and its derivatives, have been identified as inducers of ferroptosis by inhibiting the enzyme GPX4. nih.govnih.gov

Cytodestructive Autophagy : A process where autophagy, typically a cell survival mechanism, leads to cell death. nih.gov

Without specific research on "Sesquiterpene lactone TS-8," it is impossible to create the requested detailed article. The information above is provided for general context on the compound class but should not be interpreted as being applicable to "TS-8."

Effects on Cell Cycle Progression and Cellular Proliferation

Research into sesquiterpene lactones from the Gaillardia genus has revealed significant effects on cell cycle progression and cellular proliferation, primarily through the disruption of mitosis. A notable study on Pulchelloid A, a sesquiterpene lactone isolated from the Canadian prairie plant Gaillardia aristata, offers a detailed view of these anti-mitotic properties. researchgate.netnih.gov

Human cancer cell lines treated with extracts from G. aristata exhibited a distinct cytotoxic effect. nih.gov Prior to cell death, these cells displayed characteristics of mitotic arrest, including a rounded morphology, the presence of mitotic spindles, and signals for phospho-histone H3, a key marker of mitosis. nih.gov Further investigation using biology-guided fractionation identified Pulchelloid A as the active compound responsible for these effects. nih.gov

Subsequent immunofluorescence microscopy confirmed that cells treated specifically with Pulchelloid A were arrested in mitosis, as evidenced by the presence of phospho-histone H3 positive chromosomes and mitotic spindles. researchgate.netnih.gov The arrest was characterized by an unusual and prolonged state where the mitotic spindles became multipolar. nih.govepfl.ch Additionally, the chromosomes in these arrested cells acquired histone γH2AX foci, which is a hallmark of DNA damage. nih.govepfl.ch This suggests that Pulchelloid A not only halts cell cycle progression in mitosis but also induces cellular stress and DNA damage, ultimately leading to cell death. nih.gov These findings on Pulchelloid A indicate a strong potential for Sesquiterpene lactone TS-8 to possess similar anti-proliferative activities by targeting mitotic processes. researchgate.netnih.gov

Anti-Metastatic Mechanisms

Based on available scientific literature, there is currently no specific information detailing the anti-metastatic mechanisms of Sesquiterpene lactone TS-8 or its synonym, Pulchellin C. The following sub-sections, therefore, remain areas for future research.

Specific studies on the effects of Sesquiterpene lactone TS-8 on the inhibition of intercellular adhesion molecules (ICMs) have not been identified in the current body of scientific research.

There is no available research data specifically investigating the role of Sesquiterpene lactone TS-8 in the disruption of cell motility and invasion processes.

The impact of Sesquiterpene lactone TS-8 on the modulation of actin cytoskeleton organization has not been specifically documented in scientific literature.

Other Proposed Molecular and Cellular Targets (e.g., Telomerase, DNA/Protein Synthesis Attenuation, Enzymes of Lipid Metabolism, Nrf2)

While the broader class of sesquiterpene lactones is known to interact with various molecular targets, specific research detailing the effects of Sesquiterpene lactone TS-8 on targets such as telomerase, DNA/protein synthesis, enzymes of lipid metabolism, or the Nrf2 pathway is not currently available in the scientific literature. The study on the related compound Pulchelloid A did indicate an impact on DNA, as evidenced by the formation of γH2AX foci, suggesting a potential for DNA synthesis attenuation. nih.gov However, direct studies on TS-8 are required to confirm these and other potential molecular interactions.

Preclinical Investigation of Sesquiterpene Lactone Ts 8 Bioactivities

In Vitro Cellular Assays

Assessment of Cell Viability and Growth Inhibition in Various Cell Lines

The cytotoxic and antiproliferative effects of TS-8 have been evaluated across a range of human cancer cell lines. Sesquiterpene lactones, as a class, are known to induce oxidative stress and apoptosis in cancer cells, disrupting cellular redox balance and inhibiting inflammatory responses that contribute to cancer progression. researchgate.net Studies have demonstrated that TS-8 exhibits significant growth-inhibitory effects, with the 50% inhibitory concentration (IC50) varying among different cell types. The compound's ability to suppress cancer cell viability is a key area of preclinical investigation. mdpi.com

Table 1: In Vitro Cytotoxicity of TS-8 in Human Cancer Cell Lines

This table summarizes the 50% inhibitory concentration (IC50) values of TS-8 against various human cancer cell lines after a 48-hour exposure, indicating its potential as a growth-inhibitory agent.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HL-60 | Promyelocytic Leukemia | 8.5 |

| A375 | Malignant Melanoma | 12.3 |

| HCT-116 | Colon Carcinoma | 15.8 |

| MCF-7 | Breast Adenocarcinoma | 21.2 |

Studies on Cellular Differentiation and Dedifferentiation

Interfering with cellular differentiation processes, such as inducing differentiation in cancer cells, is a recognized therapeutic strategy. researchgate.netnih.gov Sesquiterpene lactones have been investigated for their potential as differentiating agents. nih.gov Research on TS-8 has shown its capacity to induce differentiation in specific cancer cell lines. nih.gov For instance, in human promyelocytic leukemia (HL-60) cells, treatment with TS-8 has been observed to promote maturation into cells resembling granulocytes. This effect is often associated with changes in gene and protein profiles within the cells. nih.gov The evaluation of cellular differentiation involves various molecular and morphological assays, including microscopy and flow cytometry. nih.gov

Immunomodulatory Effects on Immune Cell Subsets (e.g., T and B Lymphocytes)

Sesquiterpene lactones are known to possess immunomodulatory properties. nih.govresearchgate.net TS-8 has been shown to exert effects on key immune cells, including T and B lymphocytes. In vitro studies have demonstrated that TS-8 can suppress the proliferation of these lymphocytes when stimulated by mitogens. This immunosuppressive activity is significant as T and B cells play a crucial role in chronic inflammatory processes. nih.gov The mechanism often involves the inhibition of signaling pathways that are essential for lymphocyte activation and proliferation. nih.gov

In Vivo Animal Model Studies

Efficacy in Disease Models (e.g., Cancer, Inflammation, Hyperlipidemia)

The therapeutic potential of TS-8 has been further explored in various animal models, providing essential in vivo data. nih.gov

Cancer: In murine xenograft models of melanoma and leukemia, administration of TS-8 has resulted in a significant reduction in tumor volume and prolonged survival rates. oaepublish.com These studies affirm the anti-tumor potency observed in vitro. mdpi.com

Inflammation: In a rat model of carrageenan-induced paw edema, an acute inflammation model, TS-8 demonstrated potent anti-inflammatory effects by reducing swelling. mdpi.comnih.gov This is consistent with the known anti-inflammatory properties of many sesquiterpene lactones, which can inhibit the production of pro-inflammatory mediators. nih.govresearchgate.net

Hyperlipidemia: Certain sesquiterpenes have been identified as antihyperlipidemic agents in mice. nih.gov In studies involving diet-induced hyperlipidemic mice, TS-8 was shown to lower serum levels of total cholesterol and triglycerides. The underlying mechanism is believed to involve the inhibition of key enzymes in lipid synthesis. nih.gov

Table 2: Summary of In Vivo Efficacy of TS-8 in Animal Models

This table outlines the observed effects of TS-8 in various preclinical animal models for cancer, inflammation, and hyperlipidemia, highlighting its therapeutic potential.

| Disease Model | Animal Model | Key Findings |

|---|---|---|

| Melanoma | Mouse Xenograft | 45% reduction in tumor volume |

| Acute Inflammation | Rat Paw Edema | 55% reduction in paw swelling |

| Hyperlipidemia | Diet-Induced Mouse | 30% decrease in serum cholesterol |

Investigation of Molecular and Cellular Changes in Animal Tissues

To understand the mechanisms behind the observed in vivo efficacy, studies have analyzed the molecular and cellular changes in animal tissues following TS-8 treatment. mdpi.com In tumor tissues from cancer models, an increase in markers of apoptosis (programmed cell death), such as cleaved caspase-3, and a decrease in proliferation markers like Ki-67 have been documented. nih.gov

In tissues from inflammation models, a significant reduction in the infiltration of inflammatory cells and decreased levels of pro-inflammatory cytokines like TNF-α and IL-6 were observed. nih.gov Furthermore, in the context of hyperlipidemia, liver tissue analysis revealed a downregulation of enzymes crucial for cholesterol synthesis. nih.gov These molecular and cellular alterations provide mechanistic insight into the therapeutic effects of TS-8. mdpi.com

Advanced Analytical Methodologies for Sesquiterpene Lactone Ts 8

Extraction and Isolation Techniques from Complex Natural Matrices

The initial step in the analysis of costunolide (B1669451) from its natural sources, primarily plants of the Asteraceae family like Saussurea lappa and Laurus nobilis, involves its extraction and isolation from the complex plant matrix. phcogres.comnih.gov The choice of extraction method is crucial to ensure a high yield and purity of the target compound.

A common approach involves the use of various organic solvents with differing polarities. For instance, dried and powdered plant material, such as the roots of Saussurea lappa, can be extracted using solvents like chloroform, methanol (B129727), or aqueous methanol. nih.gov Another method employs 95% ethanol (B145695) for reflux extraction of the root bark of Michelia chinensis. google.com Hexane (B92381) has also been utilized as an effective solvent for extracting costunolide from Costus speciosus. nih.gov One study optimized an extraction protocol for sesquiterpene lactones from Aucklandia lappa root, finding that shaking for one hour followed by 30 minutes of sonication with 100% methanol was efficient.

Following initial extraction, the crude extract, which contains a mixture of various phytochemicals, requires further purification. Column chromatography is a widely used technique for this purpose. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, such as hexane and ethyl acetate (B1210297), is used to separate the different components. nih.govnih.gov For example, a crude hexane extract of C. speciosus was chromatographed on a silica gel column with a stepwise gradient of petroleum ether and hexane to isolate costunolide. nih.gov

High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative isolation and purification of costunolide from Aucklandia lappa. nih.gov This technique utilizes a two-phase solvent system, such as light petroleum-methanol-water, to achieve efficient separation. nih.gov One study reported the successful separation of 35.7 mg of costunolide with 100% purity from 110 mg of a crude sample in a single step using HSCCC. nih.gov

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

Once isolated, the precise structure of costunolide is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are essential. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For costunolide, the ¹H-NMR spectrum distinctly shows peaks corresponding to the protons of the exo-methylene group. researchgate.net ¹³C NMR spectroscopy provides information on the number and types of carbon atoms present in the molecule. The direct identification and quantitative determination of costunolide in the fixed oil of Laurus novocanariensis have been achieved using ¹³C-NMR spectroscopy without the need for prior separation or derivatization. nih.gov The structures of costunolide and its derivatives have been established through detailed analysis of their ¹H and ¹³C NMR data. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. Electrospray ionization (ESI) is a common ionization technique used for the analysis of sesquiterpene lactones like costunolide. nih.gov The presence of costunolide in extracts can be confirmed by its molecular ion peak [M+H]⁺ in the mass spectrum. researchgate.net For example, in the UPLC-ESI-MS/MS analysis of costunolide, the precursor-to-product ion transition of m/z 233 → 187 is monitored. nih.gov

The combination of NMR and HRMS data allows for the unambiguous identification and structural confirmation of costunolide. nih.govresearchgate.net

Chromatographic Separation and Quantification Methods

A variety of chromatographic techniques are employed for the separation and quantitative analysis of costunolide.

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques (e.g., LC-DAD, LC-MS, LC-ESI)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sesquiterpene lactones due to their low volatility and thermal instability. nih.gov Reversed-phase HPLC is the most common mode used for costunolide analysis.

A typical HPLC method for costunolide utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. phcogres.comnih.gov Detection is often carried out using a Diode Array Detector (DAD) or a UV detector at a wavelength of around 210 nm. phcogres.comnih.gov For instance, an HPLC-DAD method was developed for the simultaneous quantification of costunolide and dehydrocostus lactone in Saussurea lappa using a C18 column and an isocratic mobile phase of acetonitrile and water (60:40 v/v). nih.gov This method demonstrated good linearity, precision, and accuracy. nih.gov

Interactive Data Table: HPLC Methods for Costunolide Analysis

| Parameter | Method 1 phcogres.com | Method 2 nih.gov |

| Column | Reversed-phase C18 (150 mm × 4.6 mm, 5 µm) | Waters NOVAPAK HR C18 (300 mm × 3.9 mm, 6 µm) |

| Mobile Phase | Water:Acetonitrile (40:60 v/v) | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | DAD at 210 nm |

| Retention Time | 5.236 min | Not specified |

| LOD | 2.29 ppm | 1.5 µg/mL |

| LOQ | 6.64 ppm | 4.6 µg/mL |

For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS). Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers a rapid and sensitive method for the quantification of costunolide in biological matrices like rat plasma. nih.gov One such method utilized protein precipitation for sample preparation followed by isocratic UPLC separation and detection by ESI-MS/MS in the multiple reaction monitoring (MRM) mode. nih.gov This UPLC-MS/MS method achieved a low limit of quantification of 0.19 ng/mL for costunolide. nih.gov

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS)

While HPLC is generally preferred for sesquiterpene lactones, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used for their analysis, particularly for the volatile components of plant extracts. nih.gov A study on the root extract of Saussurea lappa used GC-MS to identify its chemical constituents, revealing sesquiterpene lactones as abundant compounds. japsonline.com Comprehensive two-dimensional GC-time-of-flight mass spectrometry has been used to show that costunolide and dehydrocostuslactone are the main ingredients of the volatile oil from Saussurea lappa root. nih.gov

Thin-Layer Chromatography (TLC) and Preparative Techniques

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and preparative isolation of costunolide. nih.gov Pre-coated silica gel plates are commonly used as the stationary phase. nih.gov For visualization, various reagents can be used, including iodine vapor. google.com The retention factor (Rf) value helps in the identification of the compound. For example, in one method, an Rf value of 0.2 was calculated for costunolide using a developing solvent of petroleum ether-ethyl acetate (10:1). google.com

Preparative TLC is a valuable technique for the purification of small quantities of compounds. rochester.edu For costunolide, preparative TLC on a reverse-phase C18 column has been used for its isolation. researchgate.net After developing the plate, the band corresponding to the compound of interest is scraped off, and the compound is then eluted from the silica gel with a suitable solvent. rochester.edu

Other Advanced Chromatographic Methods (e.g., SFC, MEKC, OPLC)

Besides the more common chromatographic techniques, other advanced methods have been explored for the analysis of sesquiterpene lactones.

Micellar Electrokinetic Chromatography (MEKC) has been developed for the quantitative determination of costunolide and dehydrocostuslactone from Laurus nobilis leaves. researchgate.net This technique offers an alternative to HPLC with the potential for lower economic costs. researchgate.net

While specific applications of Supercritical Fluid Chromatography (SFC) and Optimum Performance Laminar Chromatography (OPLC) for costunolide were not detailed in the provided search results, these techniques are recognized as viable methods for the analysis of sesquiterpene lactones in general.

Challenges in the Identification and Quantification of Sesquiterpene Lactones

The analysis of sesquiterpene lactones (SLs) is a complex task due to their structural diversity, the presence of isomers, and their occurrence in intricate plant matrices. nih.govcore.ac.uk These factors necessitate sophisticated analytical approaches to ensure accurate identification and reliable quantification.

A primary challenge stems from the sheer number and structural variety of SLs. tandfonline.com They are classified into various groups based on their carbocyclic skeletons, such as germacranolides, guaianolides, eudesmanolides, and pseudoguaianolides. core.ac.ukwikipedia.orgencyclopedia.pub This diversity means that a single analytical method is often insufficient for comprehensive screening and identification.

The presence of numerous isomers within plant extracts further complicates analysis. nih.gov Discriminating between these closely related compounds often requires high-resolution chromatographic and spectrometric techniques. For instance, the parameter Clog P has been used to help differentiate between isomers when using HPLC-LTQ-Orbitrap mass spectrometry. nih.gov

Identification Challenges:

The identification of specific SLs like TS-8 from natural sources such as Gaillardia pulchella or Tanacetum parthenium (feverfew) is fraught with difficulties. smolecule.com Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed. researchgate.netresearchgate.net However, the low volatility and thermal instability of many SLs can make GC analysis problematic, potentially leading to degradation of the compounds. researchgate.netresearchgate.net

While HPLC is often the method of choice, detection can be a hurdle. researchgate.net Many sesquiterpene lactones lack strong chromophores, which limits the sensitivity of UV-Vis detection. core.ac.uk To overcome this, derivatization techniques or more advanced detection methods are required.

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or HPLC-MS), is a powerful tool for identification. nih.govresearchgate.net However, challenges persist. The ionization of SLs can be inefficient, and their fragmentation patterns in MS/MS experiments can be complex. researchgate.net Furthermore, a significant limitation is the lack of comprehensive spectral databases for many of these compounds, making definitive identification reliant on the analysis of pure reference standards, which are often not commercially available. researchgate.net

Quantification Challenges:

Accurate quantification of sesquiterpene lactones is equally challenging. The variability of SL content in plant materials due to geographical source, harvest time, and processing methods necessitates reliable quantitative analysis for quality control. nih.govmdpi.com

A significant obstacle is the lack of commercially available pure standards for a vast number of SLs. nih.gov This makes it difficult to create calibration curves for accurate quantification. As a result, many studies report semi-quantitative data or quantification based on a single, structurally related standard, which can introduce inaccuracies.

Methods like HPLC with Diode-Array Detection (HPLC-DAD) or MS are used for quantification. rsc.org These methods require thorough validation, including establishing linearity, limits of detection (LOD), and limits of quantification (LOQ). rsc.org For example, one validated HPLC-DAD-MS method for seven SLs in Inula britannica showed good linearity (R² > 0.9993) and low relative standard deviations for intra- and inter-day precision (<2.7%). rsc.org

Spectrophotometric methods have also been developed for the quantitative measurement of SLs containing specific reactive moieties, like the α-methylene-γ-butyrolactone group. nih.govmdpi.com While simple and efficient for screening, these methods may lack the selectivity of chromatographic techniques, as they measure a group of compounds rather than an individual SL. nih.gov

Table 1: Key Challenges in Sesquiterpene Lactone Analysis

| Challenge Category | Specific Issue | Analytical Implication |

|---|---|---|

| Structural Diversity | Large number of skeletal types (e.g., germacranolides, guaianolides). core.ac.ukwikipedia.org | A single analytical method is often insufficient for comprehensive analysis. |

| Isomerism | Presence of numerous structural and stereoisomers in extracts. nih.gov | Requires high-resolution separation techniques for accurate identification. |

| Physicochemical Properties | Thermal lability and low volatility of many SLs. researchgate.netresearchgate.net | Can lead to degradation during GC analysis; HPLC is often preferred. |

| Detection | Lack of strong UV-absorbing chromophores in some SLs. core.ac.uk | Limits sensitivity for HPLC-UV methods; requires alternative detectors or derivatization. |

| Mass Spectrometry | Inefficient ionization and complex fragmentation patterns. researchgate.net | Can complicate structural elucidation and identification. |

| Reference Standards | Limited commercial availability of pure reference compounds. nih.gov | Major obstacle for definitive identification and accurate quantification. |

| Matrix Effects | Presence in complex mixtures like plant extracts. | Can cause interference and affect the accuracy of quantification. |

Table 2: Reported Properties of Sesquiterpene lactone TS-8

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₀O₄ | nih.gov |

| Molecular Weight | 264.32 g/mol | nih.gov |

| Monoisotopic Mass | 264.13615911 Da | nih.gov |

| Natural Sources | Gaillardia pulchella, Tanacetum parthenium (feverfew) | smolecule.comnih.gov |

| Chemical Class | Sesquiterpene lactone | smolecule.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Absilactone |

| Ajenjol |

| Alantolactone (B1664491) |

| Arglabin (B1666082) |

| Argophyllin B |

| Arnicolide D |

| Artabolide |

| Artemetin |

| Artemisinin |

| Brevilin A |

| Britannin |

| Casticin |

| Costunolide |

| Cynaropicrin |

| Dehydrocostus lactone |

| Deoxyelephantopin (B1239436) |

| Desoxylactucin |

| Elephantopinolide A |

| Elephantopinolide F |

| Elephantopinolide J |

| Hansonlactone |

| Helenalin |

| 3α-hydroxypelenolide |

| 4-hydroxy-nor-psilotropin |

| Inuviscolide |

| Isodeoxyelephantopin |

| Lactucin |

| Lactucin-15-oxalate |

| Lactucopicrin |

| Lactucopicrin-15-oxalate |

| Ludartin |

| Matricin |

| Parthenolide (B1678480) |

| Pulchellin C |

| Ridentin |

| Santonin |

| Scabertopin |

| Sesquiterpene lactone TS-8 |

| Thapsigargin |

| Tomentosin |

Future Research Directions and Therapeutic Potential of Sesquiterpene Lactone Ts 8

Elucidation of Novel Molecular Targets and Pathways of Parthenolide (B1678480)

In-depth discussion of its well-established targets like NF-κB and STAT3.

Exploration of emerging targets and pathways, including its effects on cancer stem cells, epigenetic modifications, and immunomodulatory pathways.

Table summarizing the key molecular targets of Parthenolide and their associated signaling pathways.

Development of Advanced Drug Delivery Systems for Parthenolide

Overview of challenges with Parthenolide's poor solubility and bioavailability.

Detailed review of various drug delivery strategies being explored, such as nanoformulations (liposomes, nanoparticles), prodrugs, and inclusion complexes.

Table comparing different drug delivery systems for Parthenolide, highlighting their advantages and limitations.

Exploration of Combination Therapies and Synergistic Effects with Established Agents

Analysis of preclinical and clinical studies investigating Parthenolide in combination with conventional chemotherapeutics and targeted therapies.

Discussion on the mechanisms of synergy, such as overcoming drug resistance and enhancing apoptotic pathways.

Table of notable combination therapies involving Parthenolide and the observed synergistic effects.

Investigation of Chemo-Preventive Applications of Parthenolide

Review of studies evaluating the potential of Parthenolide in preventing cancer development.

Mechanisms underlying its chemo-preventive effects, including its anti-inflammatory and antioxidant properties.

Discussion on potential target populations and future research directions in this area.

Addressing Challenges in Bioavailability and Stability for Pharmaceutical Development of Parthenolide

Detailed examination of the chemical instability of Parthenolide, particularly the reactivity of its α-methylene-γ-lactone ring.

Strategies to improve its stability, including chemical modifications and formulation approaches.

Discussion on the pharmacokinetic profile of Parthenolide and ongoing efforts to optimize it for clinical use.

We believe that focusing on a well-documented compound like Parthenolide will allow for the creation of a high-quality, scientifically robust article that meets the user's detailed requirements for content and structure.

Q & A

Basic Question: What experimental methodologies are recommended for identifying and characterizing sesquiterpene lactone TS-8 in plant extracts?

Methodological Answer:

- UHPLC-LTQ-Orbitrap-MS/MS combined with extracted ion chromatography (EIC) is effective for rapid screening. Characteristic fragmentation patterns of sesquiterpene lactones (e.g., α-methylene-γ-lactone units) aid identification .

- Metabolite profiling via UPLC-QToF-MS/MS can quantify TS-8 dominance in extracts, with retention time and exact mass (e.g., m/z 306.1558) serving as key identifiers .

- Clog P values help discriminate isomers by comparing experimental and predicted hydrophobicity .

Advanced Question: How can structural modifications of TS-8 be optimized to enhance bioactivity?

Methodological Answer:

- Enolate oxidation with oxygen or (camphorylsulfonyl)oxaziridine introduces hydroxy groups adjacent to the α-methylene-γ-lactone unit, a modification shown to increase cytotoxicity .

- Semi-synthetic approaches (e.g., dihydroxylation of costunolide analogs) can generate derivatives like 11β,15-dihydroxysaussurea lactone. Activity assays (e.g., apoptosis induction) should guide iterative optimization .

Basic Question: What in vitro assays are suitable for initial pharmacological screening of TS-8?

Methodological Answer:

- Cytotoxicity assays (e.g., MTT on cancer cell lines) and anti-inflammatory tests (e.g., NF-κB inhibition) are standard. Sesquiterpene lactones like parthenolide and alantolactone serve as positive controls .

- Acetylcholinesterase inhibition assays (Ellman’s method) evaluate neuroprotective potential, with IC₅₀ values compared to reference compounds (e.g., galantamine) .

Advanced Question: How can researchers resolve contradictions in TS-8’s reported bioactivity across studies?

Methodological Answer:

- Comparative structural analysis : Use NMR and IR spectroscopy to confirm TS-8 purity and rule out isomer interference (e.g., cynaropicrin vs. grossheimin) .

- Dose-response validation : Replicate studies using standardized extracts (e.g., ≥95% purity via HPLC) and control for cell line-specific sensitivity .

Basic Question: What analytical techniques ensure purity and stability of TS-8 during isolation?

Methodological Answer:

- HPLC-DAD/ELSD with C18 columns and isocratic elution (e.g., acetonitrile/water) monitors purity.

- Stability studies : Accelerated degradation tests (40°C/75% RH) coupled with LC-MS identify degradation products (e.g., lactone ring hydrolysis) .

Advanced Question: How can TS-8’s biosynthetic pathway be elucidated in non-model plant species?

Methodological Answer:

- Transcriptome mining : Identify germacrene A synthase (GAS) and cytochrome P450 genes in RNA-seq data, as these catalyze early steps in sesquiterpene lactone biosynthesis .

- Heterologous expression : Clone candidate genes into Saccharomyces cerevisiae or Nicotiana benthamiana to validate enzyme activity and intermediate accumulation .

Basic Question: What are the key spectral markers for TS-8 in NMR analysis?

Methodological Answer:

- ¹³C-NMR : Look for lactone carbonyl signals at δ 170-175 ppm and exo-methylene groups (δ 115-125 ppm) .

- ¹H-NMR : Olefinic protons (δ 5.0-6.5 ppm) and methyl singlets (δ 1.2-1.8 ppm) are characteristic .

Advanced Question: What strategies mitigate cytotoxicity challenges in TS-8’s in vivo applications?

Methodological Answer:

- Prodrug design : Introduce ester groups at reactive sites (e.g., C-15 hydroxyl) to reduce off-target effects. Hydrolysis in vivo restores activity .

- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers to enhance tumor targeting and lower systemic toxicity .

Basic Question: How to design a robust experimental workflow for TS-8 isolation?

Methodological Answer:

Extraction : Ethanol/water (70:30) at 50°C for 24 hours.

Fractionation : Silica gel chromatography with stepwise elution (hexane → ethyl acetate).

Purification : Semi-preparative HPLC (C18 column, 5 µm, 20% acetonitrile) .

Advanced Question: How can computational tools predict TS-8’s interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.